9-Fluorenylmethyl pentafluorophenyl carbonate

Catalog No.
S714646
CAS No.
88744-04-1
M.F
C21H11F5O3
M. Wt
406.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenylmethyl pentafluorophenyl carbonate

CAS Number

88744-04-1

Product Name

9-Fluorenylmethyl pentafluorophenyl carbonate

IUPAC Name

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate

Molecular Formula

C21H11F5O3

Molecular Weight

406.3 g/mol

InChI

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI Key

CBBKZVZOEBSFQX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a chemical reagent used for introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the amino terminus of amino acids, a critical step in solid-phase peptide synthesis (SPPS). As a pre-activated ester, Fmoc-OPfp offers a stable, crystalline solid format that facilitates rapid and efficient amide bond formation. Its high reactivity is driven by the strong electron-withdrawing nature of the pentafluorophenyl group, which makes it a valuable tool, particularly in automated synthesis and for challenging or sterically hindered peptide sequences where other reagents may be less effective.

While other Fmoc-donating reagents like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 9-Fluorenylmethyl chloroformate (Fmoc-Cl) are commonly used, they are not directly interchangeable with Fmoc-OPfp. Fmoc-Cl, for instance, can lead to the formation of undesired dipeptide impurities through unwanted carboxyl activation. Fmoc-OSu, though widely used, may exhibit slower reaction kinetics and lower efficiency in difficult coupling scenarios compared to the highly activated Fmoc-OPfp. The choice of Fmoc reagent directly impacts coupling efficiency, the extent of side reactions like racemization, and the overall purity of the final peptide, making the selection of the appropriate reagent critical for the success of the synthesis, especially for complex or sensitive sequences.

Enhanced Reactivity for Efficient Peptide Coupling

Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp) are highly reactive intermediates used in SPPS. Their reactivity surpasses that of other active esters like N-hydroxysuccinimide esters (Fmoc-AA-OSu), leading to rapid and efficient amide bond formation. This high reactivity is particularly beneficial for sterically hindered couplings and for minimizing racemization of sensitive amino acids. While direct quantitative kinetic comparisons are context-dependent, the established use of Fmoc-AA-OPfp for difficult sequences underscores its superior activation properties.

Evidence DimensionReactivity in Peptide Coupling
Target Compound DataHighly reactive, facilitating rapid and complete coupling reactions.
Comparator Or BaselineFmoc-AA-OSu and Fmoc-AA-ONp, which have found only restricted application in SPPS due to lower reactivity.
Quantified DifferenceQualitatively established as more reactive, especially for sterically hindered amino acids and difficult sequences.
ConditionsStandard solid-phase peptide synthesis (SPPS) conditions.

Higher reactivity translates to shorter coupling times, increased synthesis efficiency, and higher purity of the crude peptide, reducing the need for extensive purification.

Process Advantage: Stability and Handling for Automated Synthesis

Fmoc-OPfp is a stable, crystalline solid with a melting point of 85-87 °C, which allows for convenient handling and storage. This contrasts with the more labile Fmoc-Cl, which is sensitive to moisture and can degrade over time. The stability of pre-formed Fmoc-amino acid-OPfp esters makes them particularly suitable for use in automated peptide synthesizers, where reagents may be stored in solution for extended periods. This avoids the need for in-situ activation, which can introduce variability and potential side reactions.

Evidence DimensionPhysical State and Stability
Target Compound DataStable, crystalline solid.
Comparator Or BaselineFmoc-Cl, which is a more reactive and less stable acid chloride.
Quantified DifferenceNot applicable (qualitative difference in chemical class and stability).
ConditionsStandard laboratory storage and handling; automated SPPS workflows.

The use of a stable, solid reagent simplifies weighing and dispensing, improves reproducibility in automated workflows, and reduces the risk of reagent degradation and associated impurities.

Minimization of Racemization for Chiral Purity

Racemization of amino acids during peptide synthesis is a significant concern, particularly for sensitive residues like histidine and cysteine. The use of highly reactive Fmoc-AA-OPfp esters can minimize the time required for coupling, thereby reducing the window of opportunity for racemization to occur. While uronium/aminium-based reagents like HBTU and HATU are effective, they can promote racemization, especially in the presence of strong bases like DIPEA. The use of pre-activated OPfp esters avoids the need for these in-situ coupling reagents and their associated bases, offering a cleaner reaction profile with a lower risk of epimerization.

Evidence DimensionRacemization Risk
Target Compound DataLower risk of racemization due to rapid coupling and avoidance of certain in-situ coupling reagents and strong bases.
Comparator Or BaselineUronium/aminium-based reagents (e.g., HBTU, HATU) with strong tertiary bases (e.g., DIPEA), which are known to increase racemization rates for sensitive amino acids.
Quantified DifferenceQualitatively lower risk; specific quantitative values are sequence and condition dependent.
ConditionsCoupling of racemization-prone amino acids such as His and Cys.

Maintaining the stereochemical integrity of the peptide is critical for its biological activity; minimizing racemization ensures a higher purity of the desired enantiomer and more reliable downstream results.

Automated Synthesis of Long or Difficult Peptide Sequences

The high reactivity and stability of Fmoc-OPfp make it an excellent choice for automated solid-phase peptide synthesis, particularly for long or notoriously difficult sequences that are prone to aggregation and incomplete coupling. Its use can lead to higher crude purity and overall yield, simplifying downstream purification efforts.

Synthesis of Peptides Containing Sterically Hindered Amino Acids

For peptides containing sterically demanding residues, such as N-alkylated or α,α-disubstituted amino acids, standard coupling methods may be inefficient. The high reactivity of Fmoc-OPfp provides the necessary activation to drive these challenging coupling reactions to completion, where less reactive esters like Fmoc-OSu might fail.

Preparation of Peptides with High Chiral Purity Requirements

In applications where the biological activity is highly dependent on the stereochemistry of the peptide, minimizing racemization is paramount. Fmoc-OPfp is a preferred reagent for incorporating racemization-prone amino acids like histidine or cysteine, as its rapid coupling kinetics reduce the risk of epimerization compared to methods requiring prolonged activation or the use of strong bases.

XLogP3

5.7

Wikipedia

Carbonic acid 9H-fluoren-9-ylmethyl pentafluorophenyl ester

Dates

Last modified: 08-15-2023

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